molecular formula C13H13N5 B2405486 3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile CAS No. 2415531-68-7

3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile

Cat. No.: B2405486
CAS No.: 2415531-68-7
M. Wt: 239.282
InChI Key: RPRAZORPPVIUMN-UHFFFAOYSA-N
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Description

3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a triazole ring, an azetidine ring, and a benzonitrile group, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of 3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through an azide-alkyne cycloaddition reaction, often referred to as "click chemistry".

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The triazole and azetidine rings are then coupled with a benzonitrile derivative under specific reaction conditions to form the final product.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile can be compared with other similar compounds, such as:

    1,2,3-Triazoles: These compounds share the triazole ring but differ in their additional functional groups and overall structure.

    Azetidine Derivatives: Compounds with azetidine rings but different substituents can have varying biological activities and chemical properties.

    Benzonitrile Derivatives: These compounds have the benzonitrile group but may lack the triazole or azetidine rings, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of these three functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-[[3-(triazol-2-yl)azetidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c14-7-11-2-1-3-12(6-11)8-17-9-13(10-17)18-15-4-5-16-18/h1-6,13H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRAZORPPVIUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C#N)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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